Cas no 90971-93-0 (5-(5-Bromo-2-thienyl)-5-oxovaleric acid)

5-(5-Bromo-2-thienyl)-5-oxovaleric acid 化学的及び物理的性質
名前と識別子
-
- 5-(5-Bromo-2-thienyl)-5-oxovaleric acid
- 5-(5-bromothiophen-2-yl)-5-oxopentanoic acid
- 90971-93-0
- AKOS010338832
- 5-(5-Bromo-2-thienyl)-5-oxovalericacid
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- MDL: MFCD08437600
- インチ: InChI=1S/C9H9BrO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13)
- InChIKey: KTXHOVYQNKWDPM-UHFFFAOYSA-N
- SMILES: C(CC(=O)C1=CC=C(Br)S1)CC(=O)O
計算された属性
- 精确分子量: 275.94558Da
- 同位素质量: 275.94558Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 82.6Ų
5-(5-Bromo-2-thienyl)-5-oxovaleric acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 032711-25g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 25g |
£367.00 | 2022-03-01 | ||
A2B Chem LLC | AX77966-1g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 1g |
$53.00 | 2024-05-20 | ||
1PlusChem | 1P01EZGU-1g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 1g |
$81.00 | 2024-04-20 | ||
A2B Chem LLC | AX77966-100g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 100g |
$1477.00 | 2024-05-20 | ||
Crysdot LLC | CD11019565-25g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 95+% | 25g |
$348 | 2024-07-19 | |
1PlusChem | 1P01EZGU-25g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 25g |
$543.00 | 2024-04-20 | ||
Fluorochem | 032711-100g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 100g |
£1332.00 | 2022-03-01 | ||
A2B Chem LLC | AX77966-5g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 5g |
$159.00 | 2024-05-20 | ||
Chemenu | CM315223-25g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 95% | 25g |
$328 | 2024-07-20 | |
Chemenu | CM315223-25g |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid |
90971-93-0 | 95% | 25g |
$328 | 2021-08-18 |
5-(5-Bromo-2-thienyl)-5-oxovaleric acid 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
5-(5-Bromo-2-thienyl)-5-oxovaleric acidに関する追加情報
Introduction to 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS No. 90971-93-0)
5-(5-Bromo-2-thienyl)-5-oxovaleric acid, identified by the Chemical Abstracts Service Number (CAS No.) 90971-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a thiophene core substituted with a bromine atom at the 5-position and an oxo group at the 5-position of the valeric acid chain. The unique structural attributes of this molecule make it a promising candidate for further exploration in drug discovery and molecular biology applications.
The molecular structure of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid consists of a thiophene ring, which is an essential component in many biologically active molecules, fused with a valeric acid backbone. The presence of the bromo substituent at the 5-position of the thiophene ring introduces electrophilic characteristics, making it susceptible to various chemical modifications and reactions. Additionally, the oxo group at the 5-position of the valeric acid chain enhances its reactivity, allowing for further functionalization and derivatization. These structural features collectively contribute to its potential utility in synthetic chemistry and pharmacological research.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophene-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, 5-(5-Bromo-2-thienyl)-5-oxovaleric acid has shown particular promise in preliminary studies. Its unique structural motif positions it as a valuable scaffold for designing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid is its potential as a building block for more complex molecules. The bromine substituent on the thiophene ring can be readily modified through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. Similarly, the oxo group on the valeric acid chain can undergo reductions or esterifications, expanding its synthetic versatility. These chemical handles make it an attractive candidate for medicinal chemists seeking to develop new drug candidates.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify its binding interactions with various biological targets. Preliminary results suggest that this compound may interact with enzymes and receptors involved in metabolic pathways and signal transduction processes. Such insights are crucial for understanding its mechanism of action and for guiding further optimization efforts.
The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors for metabolic diseases and cancer. 5-(5-Bromo-2-thienyl)-5-oxovaleric acid has emerged as a promising lead compound in this context. Its ability to modulate key enzymes involved in fatty acid metabolism has been demonstrated in vitro, suggesting its potential as an anti-obesity or anti-diabetic agent. Additionally, its interaction with certain cancer-related proteins has been observed, indicating its possible role in oncology research.
In conclusion, 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS No. 90971-93-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its synthetic versatility and biological activity, make it a valuable compound for drug discovery efforts. As research continues to uncover new applications and mechanisms, this molecule is poised to play a crucial role in the development of next-generation therapeutics.
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